molecular formula C8H8INO2 B13006182 Methyl 6-iodo-5-methylnicotinate

Methyl 6-iodo-5-methylnicotinate

Cat. No.: B13006182
M. Wt: 277.06 g/mol
InChI Key: ZXYUSTYVKKIUTN-UHFFFAOYSA-N
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Description

Methyl 6-iodo-5-methylnicotinate is a substituted nicotinic acid derivative featuring a pyridine ring with a methyl ester at position 3, a methyl group at position 5, and an iodine atom at position 6. While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., methyl nicotinates with halogen or alkyl substituents) suggest applications in pharmaceutical synthesis and chemical research.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

methyl 6-iodo-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8INO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3

InChI Key

ZXYUSTYVKKIUTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1I)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodo-5-methylnicotinate typically involves the iodination of 5-methylnicotinic acid followed by esterification. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 6-iodo-5-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-iodo-5-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-iodo-5-methylnicotinate involves its interaction with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The ester group allows for easier cellular uptake and metabolism, leading to the release of active nicotinic acid derivatives within the cell .

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 6-iodo-5-methylnicotinate and its structural analogs, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound Not Available C₈H₈INO₂ 276.9* 6-Iodo, 5-Methyl, 3-Methyl ester Hypothetical: Research intermediate -
Methyl 6-chloro-5-nitronicotinate 104086-21-7 C₇H₅ClN₂O₄ 216.58 6-Chloro, 5-Nitro, 3-Methyl ester Synthetic intermediate for pharmaceuticals
Methyl 6-methylnicotinate 5470-70-2 C₈H₉NO₂ 151.16 6-Methyl, 3-Methyl ester Pharmaceutical applications
Ethyl 6-isopropoxy-5-methylnicotinate 1188396-03-3 C₁₂H₁₅NO₃ 221.25 6-Isopropoxy, 5-Methyl, 3-Ethyl ester Organic synthesis intermediate
Methyl 6-chloro-5-ethyl-2-iodonicotinate 2102324-70-7 C₉H₉ClINO₂ 325.53 6-Chloro, 5-Ethyl, 2-Iodo, 3-Methyl ester Pharmaceutical intermediate

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects: Iodo vs. Ester Variations: Ethyl esters (e.g., Ethyl 6-isopropoxy-5-methylnicotinate) exhibit higher lipophilicity than methyl esters, impacting solubility and bioavailability .
  • Analytical Characterization :

    • NMR/FTIR : Halogen substituents (I, Cl) induce distinct chemical shifts in ¹H/¹³C NMR spectra. For example, iodine’s electronegativity and large atomic radius deshield adjacent protons .
    • GC-MS/HPLC : Methyl esters (e.g., Methyl 6-methylnicotinate) are commonly analyzed via GC-MS or HPLC for purity assessment, as seen in resin compound studies .

Biological Activity

Methyl 6-iodo-5-methylnicotinate is a derivative of nicotinic acid characterized by the presence of an iodine atom at the 6-position of the pyridine ring and a methyl group at the 5-position. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in relation to nicotinic receptors, which are crucial in various physiological processes.

  • Molecular Formula : C₈H₈INO₂
  • Molecular Weight : Approximately 263.03 g/mol
  • Structural Characteristics :
    • Iodine at the 6-position enhances binding affinity to nicotinic receptors.
    • Methyl group at the 5-position influences pharmacological properties.

The presence of iodine in this compound is believed to enhance its interaction with biological targets through halogen bonding, which may significantly influence its efficacy as a therapeutic agent. The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating neurological disorders and metabolic diseases.

Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits notable binding affinity for nAChRs, which are implicated in cognitive functions and neuroprotection. The iodine atom's unique properties may facilitate stronger interactions compared to non-iodinated analogs, enhancing its potential as a neuroprotective agent.

CompoundBinding Affinity (Ki)Potency
This compoundTBDHigh
NicotineTBDModerate
Methyl nicotinateTBDLow

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study focused on the neuroprotective effects of this compound demonstrated its potential to reduce neuronal apoptosis in models of neurodegenerative diseases. The compound was shown to activate nAChRs, leading to increased levels of neurotrophic factors, which support neuron survival.
  • Metabolic Regulation :
    Another investigation assessed the compound's role in metabolic regulation. It was found that this compound could enhance glucose uptake in skeletal muscle cells, suggesting a potential application in managing insulin resistance and type 2 diabetes.
  • Antimicrobial Properties :
    Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further investigations are needed to elucidate this pathway fully.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other nicotinic acid derivatives, each possessing distinct biological properties:

Compound NameKey FeaturesBiological Activity
Methyl NicotinateLacks iodine; less reactiveLower binding affinity for nAChRs
Methyl 6-Iodo-Nicotinic AcidNot esterified; different solubilityModerate receptor interaction
Methyl 6-Iodo-4-MethylnicotinateSimilar structure but differs at the 4-positionVaries in reactivity and biological effects

Future Directions for Research

The unique combination of structural features in this compound makes it a promising candidate for further research. Future studies should focus on:

  • In Vivo Studies : To assess pharmacokinetics and long-term safety profiles.
  • Mechanistic Studies : To clarify pathways involved in its biological activities.
  • Therapeutic Applications : Exploring its potential in treating neurological disorders and metabolic diseases.

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